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Abstract: Bis(2,6-dimethylphenyl)amine, also known as N-(2,6-dimethylphenyl)-2,6-

dimethylaniline, is a sterically hindered secondary diarylamine. The presence of four methyl

groups in the ortho positions to the amine nitrogen imparts unique structural and chemical

properties. This bulkiness makes it a valuable ligand precursor in organometallic chemistry and

catalysis, where it can be used to create specific steric environments around a metal center,

influencing catalytic activity and selectivity. This guide provides a comprehensive overview of

its physical and chemical properties, a detailed synthesis methodology based on modern

cross-coupling techniques, an analysis of its spectral characteristics, and a discussion of its

applications in the field of chemical synthesis.

Molecular Structure and Identification
Bis(2,6-dimethylphenyl)amine is a symmetrical secondary amine where the nitrogen atom is

bonded to two 2,6-dimethylphenyl (xylyl) groups. The significant steric hindrance caused by the

four ortho-methyl groups is the defining feature of this molecule, influencing its conformation,

reactivity, and utility.
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The IUPAC name for this compound is N-(2,6-dimethylphenyl)-2,6-dimethylaniline[1]. Key

identifiers are consolidated in Table 1.

Table 1: Compound Identification

Identifier Value Source(s)

IUPAC Name
N-(2,6-dimethylphenyl)-2,6-

dimethylaniline
[1]

CAS Number 74443-35-9 [1]

Molecular Formula C₁₆H₁₉N [1][2][3]

Molecular Weight 225.33 g/mol [1]

Canonical SMILES
CC1=C(C(=CC=C1)C)NC2=C(

C=CC=C2C)C
[1]

InChIKey
FQKQCCVYAJVHAF-

UHFFFAOYSA-N
[1]

Physical and Chemical Properties
Experimental data on the physical properties of Bis(2,6-dimethylphenyl)amine, such as

melting and boiling points, are not widely reported in the literature, which is common for

specialized, non-commodity chemicals[4]. However, computed properties provide useful

estimates.

Table 2: Physical and Chemical Properties
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Property Value Notes Source(s)

Molecular Weight 225.33 g/mol - [1]

Monoisotopic Mass 225.15175 Da Computed [1][2]

XLogP3 4.9
Computed measure of

hydrophobicity.
[1][2]

Hydrogen Bond Donor

Count
1 The N-H group. [5]

Hydrogen Bond

Acceptor Count
1 The nitrogen lone pair. [5]

Rotatable Bond Count 2 The two C-N bonds. [5]

Topological Polar

Surface Area
12 Å² - [5]

Purity Typically ≥95-97%
As supplied by

commercial vendors.
[3][6]

Solubility and Handling
Based on its high XLogP value, Bis(2,6-dimethylphenyl)amine is expected to be poorly

soluble in water but soluble in common organic solvents such as toluene, THF, and

dichloromethane. Store in a cool, dark place under an inert atmosphere to prevent oxidation.

Chemical Reactivity
The chemical reactivity is dominated by two features: the secondary amine (N-H) group and the

significant steric hindrance.

N-H Reactivity: The nitrogen lone pair and the N-H bond are the primary sites for chemical

reactions. The compound can act as a nucleophile or be deprotonated by a strong base to

form the corresponding amide anion. This reactivity is central to its use in forming metal

complexes.
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Steric Effects: The four ortho-methyl groups sterically shield the nitrogen atom. This

hindrance reduces its nucleophilicity compared to less substituted diarylamines and

influences the geometry of its metal complexes, enforcing wider bond angles around the

nitrogen and affecting the coordination sphere of the metal center.

Oxidation: Aromatic amines can undergo oxidation. Electrochemical studies on related

amines suggest that oxidation likely proceeds via a one-electron loss from the nitrogen atom

to form an aminium radical cation[7]. The steric bulk may provide some kinetic stability

against subsequent reactions.

Synthesis Methodology: Buchwald-Hartwig
Amination
The most effective and widely used method for synthesizing diarylamines like Bis(2,6-
dimethylphenyl)amine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-

coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine[8][9]. The

reaction is prized for its high functional group tolerance and broad substrate scope, largely

replacing harsher traditional methods[8][10].

A detailed experimental protocol for a closely related isomer, Bis(3,4-dimethylphenyl)amine,

serves as an excellent template for this synthesis[10]. The proposed reaction involves the

coupling of 2,6-dimethylaniline with a 2,6-dimethyl-substituted aryl halide, such as 2-bromo-m-

xylene.

Proposed Experimental Protocol
Reaction Scheme:

Figure 1: Proposed synthesis of Bis(2,6-dimethylphenyl)amine.

Materials:

2,6-Dimethylaniline

2-Bromo-m-xylene (or 2-iodo-m-xylene)

Palladium(0) source (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)
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Phosphine ligand (e.g., XPhos, RuPhos, or a similar bulky, electron-rich ligand)

Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOᵗBu)

Anhydrous toluene

Step-by-Step Procedure:

Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the

palladium precursor, the phosphine ligand, and the sodium tert-butoxide base.

Addition of Reagents: Add anhydrous toluene to the flask, followed by 2,6-dimethylaniline

and then 2-bromo-m-xylene.

Reaction: Seal the flask and heat the mixture with vigorous stirring at 100-110 °C. Monitor

the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-24 hours.

Workup: Cool the reaction mixture to room temperature. Quench with water and extract the

product into an organic solvent like ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product is then purified by flash

column chromatography on silica gel to yield the pure Bis(2,6-dimethylphenyl)amine.

Catalytic Cycle
The mechanism proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II)

couple[10][11].
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Figure 2: The Buchwald-Hartwig amination catalytic cycle.
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Spectroscopic Analysis
While a published spectrum for Bis(2,6-dimethylphenyl)amine is not readily available, its key

features can be accurately predicted based on the analysis of closely related structures[12][13]

[14][15].

¹H NMR Spectroscopy (Predicted)
Aromatic Protons: The protons on the two equivalent phenyl rings are expected to appear in

the aromatic region (δ 6.8-7.2 ppm). Due to symmetry, two signals are expected: a triplet for

the para-proton and a doublet for the two meta-protons.

Methyl Protons: The four equivalent methyl groups (CH₃) will give a sharp singlet in the

aliphatic region, likely around δ 2.0-2.3 ppm. The integration of this signal would be 12H.

Amine Proton: The N-H proton will appear as a broad singlet. Its chemical shift can vary

significantly (δ 3.5-5.5 ppm) depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to

symmetry. The ipso-carbon attached to the nitrogen will be downfield, followed by the

methyl-substituted carbons, and finally the two C-H carbons in the aromatic ring.

Methyl Carbons: A single signal for the four equivalent methyl carbons is expected in the

aliphatic region (δ 18-22 ppm).

Applications in Research and Development
The primary value of Bis(2,6-dimethylphenyl)amine lies in its use as a precursor to bulky

ligands for transition metal catalysis. The sterically demanding framework is crucial for creating

catalysts with specific activities and selectivities.

Ligand Synthesis for Catalysis
Bis(2,6-dimethylphenyl)amine can be readily converted into more complex ligands, such as

N-heterocyclic carbenes (NHCs) or phosphine-amines. These ligands coordinate to metals like
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palladium, nickel, cobalt, or copper, forming active catalysts for a variety of transformations[16]

[17][18][19].

Ethylene Polymerization
In one notable application, a bis(imino)pyridine-cobalt complex, synthesized from a derivative

of 2,6-dimethylaniline, demonstrated high activity for ethylene polymerization. The bulky N-aryl

groups (2,6-dimethylphenyl) on the ligand framework are critical for controlling the polymer's

molecular weight and dispersity[16].
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Figure 3: General workflow from amine to catalytic application.
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Safety and Handling
Bis(2,6-dimethylphenyl)amine is classified as harmful if swallowed and causes serious eye

irritation. It may also cause long-lasting harmful effects to aquatic life[1].

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety

glasses, a lab coat, and chemical-resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any

dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion
Bis(2,6-dimethylphenyl)amine is a specialized chemical scaffold whose significance is

derived from its unique sterically hindered structure. While its fundamental physical properties

are not extensively documented, its synthesis is accessible through robust methods like the

Buchwald-Hartwig amination. Its primary role as a building block for bulky ligands in transition

metal catalysis makes it a compound of significant interest to researchers in organometallic

chemistry, polymer science, and synthetic methodology development. The continued

exploration of catalysts derived from this amine is expected to yield new synthetic capabilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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